Hydralazine Hydrochloride,(S)

Description

Historical Context in Pharmacological Research and Repurposing Potential

The journey of Hydralazine (B1673433) Hydrochloride in pharmacology began in the 1940s when scientists at Ciba were initially searching for a treatment for malaria. wikipedia.org During this research, its significant blood pressure-lowering effects were discovered. wikipedia.org This led to its patenting in 1949 and subsequent approval by the U.S. Food and Drug Administration (FDA) in 1953, making it one of the first orally administered medications for hypertension. wikipedia.orgdrugbank.com

While it is no longer a first-line treatment for essential hypertension, having been superseded by newer agents with more favorable tolerability, Hydralazine remains relevant in specific clinical situations such as severe hypertension and hypertension in pregnancy. drugbank.comghsupplychain.orgdroracle.ainih.gov

The established history of the compound has provided a foundation for exploring its new therapeutic applications, a practice known as drug repurposing. Research has identified its potential in several other areas:

Oncology: Studies have investigated Hydralazine as an inhibitor of the base excision repair enzyme APE1, which could potentiate the effects of certain chemotherapeutic agents. nih.gov It has also been examined for its activity as a DNA methyltransferase inhibitor, which may play a role in treating myelodysplastic syndrome. nih.govwikipedia.org

Nephrology: There is emerging evidence for its reno-protective effects, attributed to its antioxidant, DNA demethylation, and anti-inflammatory properties. nih.gov

Hematology: A study has suggested that Hydralazine may be a reasonable alternative for patients with certain blood disorders who require regular therapeutic phlebotomy. nih.gov

Significance of Investigating Hydralazine Hydrochloride's Complex Mechanisms

The precise molecular mechanism of Hydralazine Hydrochloride has remained a subject of investigation since its introduction. wikipedia.orgghsupplychain.orgahajournals.org It is primarily known as a direct-acting vasodilator that acts on the smooth muscle of arterioles to decrease peripheral resistance. wikipedia.orgahajournals.orgpatsnap.com However, the full picture of its action is intricate and not completely understood. patsnap.com

Initial theories centered on its ability to interfere with calcium metabolism in vascular smooth muscle cells, a critical component of muscle contraction. patsnap.comdroracle.ai Research suggests it inhibits the release of calcium ions from the sarcoplasmic reticulum, possibly by blocking inositol (B14025) trisphosphate (IP3)-induced calcium release. nih.govwikipedia.orgdroracle.ai

More recent investigations have revealed additional, novel mechanisms of action, highlighting the significance of continued research:

HIF Pathway Activation: Studies have shown that Hydralazine can inhibit prolyl hydroxylase domain (PHD) enzymes. ahajournals.org This inhibition leads to the activation of the Hypoxia-Inducible Factor (HIF) pathway, which in turn promotes angiogenesis (the formation of new blood vessels). ahajournals.org This finding presents a potential new target for treating ischemic diseases. ahajournals.org

Antioxidant and Anti-inflammatory Effects: Research has indicated that Hydralazine possesses antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects, particularly in cardiovascular and renal diseases. nih.govpatsnap.com

The multifaceted nature of its actions, from direct vasodilation to influencing complex cellular signaling pathways, underscores the importance of ongoing investigation to fully harness its therapeutic potential.

| Investigated Mechanism | Primary Finding | Potential Implication | Reference(s) |

| Vasodilation | Acts as a direct-acting smooth muscle relaxant in resistance arterioles. | Lowers peripheral resistance and blood pressure. | wikipedia.orgahajournals.orgpatsnap.com |

| Calcium Metabolism | Inhibits inositol trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum. | Prevents contraction of vascular smooth muscle cells. | nih.govwikipedia.orgdroracle.ai |

| HIF Pathway | Inhibits prolyl hydroxylase domain (PHD) enzymes, leading to HIF-1α activation. | Promotes angiogenesis; potential for treating ischemic disease. | ahajournals.org |

| DNA Methylation | Acts as a DNA methyltransferase inhibitor. | Potential antineoplastic activity. | nih.govwikipedia.org |

| Base Excision Repair | Inhibits the enzyme APE1, blocking the repair of damaged DNA. | May sensitize cancer cells to chemotherapy. | nih.gov |

| Antioxidant Properties | Exerts antioxidative effects. | Vascular and renal protection beyond blood pressure lowering. | nih.gov |

Current Research Landscape and Knowledge Gaps Regarding Hydralazine Hydrochloride

The current research landscape for Hydralazine Hydrochloride is characterized by a dual focus: optimizing its use in established indications and exploring its potential in new therapeutic areas. While its global market continues to see growth, driven by the prevalence of hypertension and its cost-effectiveness, the pharmaceutical industry is also focused on innovation. emergenresearch.comarchivemarketresearch.combiospace.com

Current research efforts include:

Formulation and Stability: Studies are being conducted to improve the stability of Hydralazine Hydrochloride in various pharmaceutical preparations, as it can be prone to degradation. google.comresearchgate.net Research into novel drug delivery systems, such as rapidly disintegrating sublingual tablets, aims to improve its bioavailability and onset of action. nih.govresearchgate.net

Combination Therapies: It is often used in combination with other drugs, such as isosorbide (B1672297) dinitrate for heart failure, and this remains an area of clinical interest. wikipedia.orgmedlineplus.gov

Despite decades of use and research, significant knowledge gaps persist:

Precise Molecular Target: The primary molecular target through which Hydralazine exerts its main vasodilatory effect is still not definitively known. wikipedia.orgahajournals.org

Full Mechanistic Profile: The complete range of its molecular interactions and the clinical relevance of its secondary mechanisms, such as HIF-pathway activation and antioxidant effects, require further elucidation. nih.govahajournals.org

Clinical Validation of Repurposing: While preclinical studies for its use in oncology and other areas are promising, more extensive clinical trials are needed to validate these new applications. nih.govnih.gov

Pharmacogenomics: The drug's metabolism is known to be affected by a patient's acetylator status, which influences its bioavailability; further research into the pharmacogenomic aspects could lead to more personalized therapeutic strategies. nih.govtaylorandfrancis.com

The continued investigation into these areas is crucial for optimizing the therapeutic use of this long-standing pharmaceutical compound.

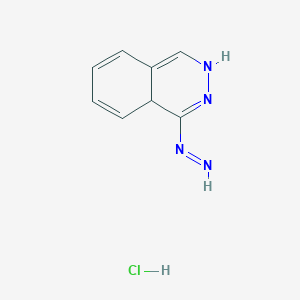

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C8H9ClN4 |

|---|---|

Molecular Weight |

196.64 g/mol |

IUPAC Name |

3,8a-dihydrophthalazin-1-yldiazene;hydrochloride |

InChI |

InChI=1S/C8H8N4.ClH/c9-11-8-7-4-2-1-3-6(7)5-10-12-8;/h1-5,7,9-10H;1H |

InChI Key |

HVYXWRYSEPJVBE-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2C(=CNN=C2N=N)C=C1.Cl |

Origin of Product |

United States |

Molecular and Biochemical Mechanisms of Action of Hydralazine Hydrochloride

Inhibition of Inositol (B14025) Trisphosphate (IP3)-Induced Calcium Release from Sarcoplasmic Reticulum

A primary mechanism by which Hydralazine (B1673433) Hydrochloride induces vasodilation is through the inhibition of inositol 1,4,5-trisphosphate (IP3)-induced calcium release from the sarcoplasmic reticulum (SR) in vascular smooth muscle cells. wikipedia.orgnih.gov The SR serves as a crucial intracellular calcium store, and its release of calcium is a pivotal step in initiating muscle contraction.

Research has demonstrated that Hydralazine Hydrochloride effectively blocks the channels activated by IP3, thereby preventing the efflux of stored calcium into the cytoplasm. nih.govnih.gov This inhibitory action has been observed in various vascular preparations, including rabbit aorta and pulmonary artery. nih.gov Studies have shown that Hydralazine Hydrochloride is equally effective at inhibiting both the initial transient (phasic) and the sustained (tonic) phases of contraction induced by agents like phenylephrine, which rely on IP3-mediated calcium release. nih.gov The concentration required for half-maximal relaxation of phenylephrine-contracted aorta has been reported to be approximately 17-20 μM. nih.govnih.gov

Modulation of Calcium Movements in Vascular Smooth Muscle Cells

The compound's influence on calcium movements is complex and may involve multiple targets. While the primary action appears to be intracellular, the modulation of calcium entry suggests a potential interaction with cell surface membrane components involved in calcium transport. nih.gov

Effects on Calcium-Dependent ATPases, Kinases, and Ion Channels

The altered intracellular calcium environment resulting from Hydralazine Hydrochloride's actions has downstream consequences for various calcium-dependent enzymes and ion channels.

Calcium-Dependent ATPases and Kinases: Research has shown that Hydralazine Hydrochloride can inhibit Ca2+-dependent ATPase and protein kinase activity in myofibrils from bovine carotid arteries. nih.gov This inhibition is significant as the phosphorylation of proteins like the myosin light chain is a crucial step for muscle contraction. nih.gov By reducing this phosphorylation, Hydralazine Hydrochloride directly contributes to smooth muscle relaxation. nih.gov

Ion Channels: There is evidence to suggest that Hydralazine Hydrochloride's vasodilatory mechanism involves the opening of high conductance Ca2+-activated K+ channels (BKCa). nih.gov The opening of these channels leads to hyperpolarization of the smooth muscle cell membrane, which in turn closes voltage-gated calcium channels, reducing calcium influx and promoting relaxation. cvpharmacology.com The effects of Hydralazine Hydrochloride-induced relaxation can be significantly diminished by blockers of BKCa channels, such as iberiotoxin (B31492) and tetraethylammonium. nih.gov

Cellular and Subcellular Investigations of Hydralazine Hydrochloride

Effects on Vascular Smooth Muscle Cells

Hydralazine (B1673433) hydrochloride is recognized as a direct-acting smooth muscle relaxant, primarily targeting the arterial vasculature. wikipedia.orgdroracle.ai Its effects are most pronounced in resistance arterioles, leading to vasodilation. wikipedia.org

Direct Relaxation Mechanisms

The primary mechanism of hydralazine's vasodilatory action involves its interference with calcium (Ca²⁺) metabolism within vascular smooth muscle cells. drugbank.comdroracle.ai While the precise molecular target is not fully elucidated, it is understood that hydralazine inhibits the release of intracellular calcium from the sarcoplasmic reticulum. wikipedia.orgdroracle.aipatsnap.com Specifically, it has been shown to inhibit the inositol (B14025) trisphosphate (IP₃)-induced release of Ca²⁺. wikipedia.orgnih.gov This reduction in the availability of intracellular free Ca²⁺ prevents the activation of Ca²⁺-dependent kinases and ATPases that are essential for muscle contraction. ahajournals.org

Further studies suggest that hydralazine's mechanism may also involve the stimulation of nitric oxide release from endothelial cells and an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels by activating guanylate cyclase, both of which contribute to smooth muscle relaxation. droracle.ai

Table 1: Mechanisms of Direct Relaxation in Vascular Smooth Muscle Cells by Hydralazine Hydrochloride

| Proposed Mechanism | Effect | Key Molecular Players |

|---|---|---|

| Inhibition of Intracellular Ca²⁺ Release | Prevents smooth muscle contraction | Inositol Trisphosphate (IP₃), Sarcoplasmic Reticulum |

| Alteration of Cellular Calcium Metabolism | Interferes with Ca²⁺ movements for contraction | Calcium Channels |

| Stimulation of Nitric Oxide (NO) Release | Promotes vasodilation | Endothelial Cells |

Impact on Contractile State and Peripheral Resistance

By directly relaxing the smooth muscle in the walls of arterioles, hydralazine leads to vasodilation, which is the widening of these blood vessels. patsnap.com This vasodilation directly reduces peripheral vascular resistance, which is the resistance the heart must overcome to pump blood. wikipedia.orgdroracle.aipatsnap.com The fall in peripheral resistance leads to a decrease in blood pressure. patsnap.com Studies have demonstrated a significant fall in total peripheral resistance following the administration of hydralazine. nih.gov This effect on peripheral resistance is a key contributor to its therapeutic actions. patsnap.com

Endothelial Cell Biology and Angiogenesis

Beyond its effects on smooth muscle, hydralazine has been shown to have significant and complex effects on endothelial cells, influencing proliferation and the process of new blood vessel formation (angiogenesis).

Endothelial Cell-Specific Proliferation

Research has revealed that hydralazine can stimulate the proliferation of endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVEC) and Human Dermal Microvascular Endothelial Cells (HDMEC). ahajournals.org This pro-proliferative effect was found to be specific to endothelial cells, as it was not observed in human vascular smooth muscle cells. ahajournals.org The mechanism behind this is linked to the induction of hypoxia-inducible factor-1α (HIF-1α). ahajournals.orgnih.gov

However, other studies have reported contrasting, anti-proliferative effects. One study showed that hydralazine inhibited the proliferation of HUVECs in a dose-dependent manner. nih.govuni.lu Another investigation found that it inhibited the growth of human peritoneal mesothelial cells. medchemexpress.com These discrepancies may be related to the specific cell types studied and the experimental conditions.

Induction of a Pro-Angiogenic Phenotype

A significant finding is hydralazine's ability to induce a pro-angiogenic phenotype. ahajournals.orgnih.gov This is mediated through its inhibition of O₂-dependent prolyl hydroxylase domain (PHD) enzymes. ahajournals.orgnih.gov Inhibition of PHDs leads to the stabilization and accumulation of HIF-1α. drugbank.comahajournals.orgnih.gov

Activated HIF-1α then promotes the transcription of downstream target genes involved in angiogenesis, such as vascular endothelial growth factor (VEGF). ahajournals.orgnih.gov In vivo studies have confirmed that hydralazine can increase VEGF protein levels in tissues, leading to increased blood vessel density and stromal cell infiltration in sponge angiogenesis assays. ahajournals.orgnih.govahajournals.org This suggests that hydralazine can initiate new blood vessel formation. ahajournals.orgnih.gov

Conversely, some research indicates that hydralazine possesses anti-angiogenic properties. These studies have shown that hydralazine can inhibit various stages of angiogenesis, including endothelial cell migration, invasion, and tube formation in vitro, as well as suppressing neovascularization in vivo. nih.govuni.luresearchgate.net The proposed mechanism for this anti-angiogenic effect is the interference with VEGF and basic fibroblast growth factor (bFGF) signaling pathways. uni.luresearchgate.net

Table 2: Effects of Hydralazine Hydrochloride on Endothelial Cells and Angiogenesis

| Effect | Mechanism | Key Findings |

|---|---|---|

| Pro-Angiogenic | ||

| Endothelial Cell-Specific Proliferation | Induction of HIF-1α | Stimulated proliferation of HUVEC and HDMEC. ahajournals.org |

| Induction of Pro-Angiogenic Phenotype | Inhibition of PHD enzymes, stabilization of HIF-1α, increased VEGF | Increased blood vessel density in vivo. ahajournals.orgnih.govahajournals.org |

| Anti-Angiogenic | ||

| Inhibition of Endothelial Cell Proliferation | Dose-dependent inhibition | Inhibited HUVEC proliferation. nih.govuni.lu |

Antioxidative and Anti-Inflammatory Cellular Mechanisms

Recent research has highlighted the potential of hydralazine to act as an antioxidant and anti-inflammatory agent, independent of its vasodilatory effects. nih.gov

The antioxidative capacity of hydralazine is multifaceted. It has been shown to inhibit NADPH oxidase and xanthine (B1682287) oxidase, both of which are significant sources of reactive oxygen species (ROS). nih.govselleckchem.com Furthermore, hydralazine can activate the nuclear factor erythroid 2-related factor 2 (Nrf2)/heme oxygenase-1 (HO-1) pathway, a critical cellular defense mechanism against oxidative stress. nih.govresearchgate.net It has also been demonstrated to directly scavenge acrolein, a toxic aldehyde. selleckchem.com

In terms of its anti-inflammatory effects, hydralazine has been found to down-regulate the expression of pro-inflammatory signaling molecules. In cultured vascular smooth muscle cells, it decreased the expression of inflammatory cytokines such as interleukin-1 (IL-1), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNFα). mdpi.com Other studies have shown it can reduce the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.govselleckchem.com In an animal model of sepsis, hydralazine treatment reduced levels of TNF-α and IL-1β, and this effect was linked to the PI3K/Akt pathway. nih.gov

Table 3: Antioxidative and Anti-Inflammatory Mechanisms of Hydralazine Hydrochloride

| Cellular Mechanism | Key Molecular Targets/Pathways | Observed Effects |

|---|---|---|

| Antioxidative | ||

| Inhibition of ROS Production | NADPH oxidase, Xanthine oxidase | Reduced intracellular ROS. nih.govselleckchem.com |

| Activation of Antioxidant Defense | Nrf2/Heme oxygenase-1 (HO-1) pathway | Enhanced cellular antioxidant capacity. nih.govresearchgate.net |

| Direct Scavenging | Acrolein | Decreased intracellular acrolein availability. selleckchem.com |

| Anti-inflammatory | ||

| Down-regulation of Pro-inflammatory Cytokines | IL-1, IL-6, TNF-α | Decreased expression in vascular smooth muscle cells. mdpi.com |

| Inhibition of Inflammatory Enzymes | Inducible nitric oxide synthase (iNOS), Cyclooxygenase-2 (COX-2) | Reduced expression and protein levels. nih.govselleckchem.com |

Activation of Nuclear Factor E2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) Signaling Pathway

Hydralazine has been identified as a potent activator of the Nuclear Factor E2-Related Factor 2 (Nrf2)-Antioxidant Response Element (ARE) signaling pathway. nih.govnih.govnih.gov This pathway is a crucial cellular defense mechanism against oxidative stress. nih.gov Studies have shown that hydralazine induces the translocation of Nrf2 from the cytoplasm into the nucleus. nih.gov Once in the nucleus, Nrf2 binds to the ARE sequence in the promoter regions of various antioxidant genes, thereby initiating their transcription. nih.gov This activation is not dependent on the generation of reactive oxygen species (ROS), suggesting a direct or indirect interaction with the pathway's components. nih.gov

The activation of the Nrf2/SKN-1 (the ortholog in C. elegans) signaling pathway by hydralazine has been demonstrated to extend the healthy lifespan of the nematode. nih.gov In mammalian cells, such as human neuroblastoma SH-SY5Y cells, hydralazine treatment leads to a significant increase in the nuclear translocation of Nrf2 and the subsequent expression of Nrf2-target genes. nih.govresearchgate.net This effect has been observed both in the presence and absence of oxidative stressors like MPP+. nih.gov Furthermore, research in mouse and human lens epithelial cells has confirmed that hydralazine can reactivate the Nrf2/ARE pathway, leading to cytoprotection against aging and oxidative stress. nih.gov

| Cell Type | Effect of Hydralazine on Nrf2-ARE Pathway | Reference |

| C. elegans | Activates SKN-1, extending lifespan | nih.gov |

| SH-SY5Y (human neuroblastoma) | Increases nuclear translocation of Nrf2 and expression of target genes | nih.govresearchgate.net |

| Mouse and Human Lens Epithelial Cells | Reactivates Nrf2/ARE pathway, providing cytoprotection | nih.gov |

Modulation of Oxidative Stress (e.g., Reactive Oxygen Species Scavenging, Glutathione (B108866) Levels)

Hydralazine exhibits significant antioxidant properties by modulating oxidative stress. nih.govnih.gov A key mechanism is its ability to reduce the levels of reactive oxygen species (ROS). nih.gov Studies have shown that hydralazine can decrease ROS in a time-dependent manner. nih.gov In human lens epithelial cells, hydralazine treatment led to a reduction in ROS and other markers of oxidative damage, such as 4-HNE/MDA-adducts. nih.gov

Furthermore, hydralazine has been shown to attenuate the production of ROS induced by oxidative stressors. scienceopen.com For instance, in the presence of hydrogen peroxide (H₂O₂), hydralazine treatment significantly lowered mitochondrial ROS levels. scienceopen.com This effect is linked to the activation of the Nrf2 pathway, which upregulates the expression of various antioxidant enzymes. arvojournals.org In eye lenses, topical application of hydralazine increased the expression of antioxidant genes such as Prdx6, Catalase, SOD1, HO1, Gpx1, and GSTπ, leading to reduced ROS levels and resistance against oxidative stress-induced opacity. arvojournals.org The antioxidant effects of hydralazine are also attributed to its ability to scavenge harmful aldehydes like acrolein, which are involved in transducing oxidative stress signals. nih.gov

| Experimental Model | Effect of Hydralazine on Oxidative Stress | Reference |

| C. elegans | Decreases ROS in a time-dependent manner | nih.gov |

| Human Lens Epithelial Cells | Reduces ROS and 4-HNE/MDA-adducts | nih.gov |

| Mouse Eye Lenses | Increases expression of antioxidant genes, reduces ROS | arvojournals.org |

| HeLa Cells | Attenuates H₂O₂-induced mitochondrial ROS production | scienceopen.com |

Reduction of Inflammatory Proteins (e.g., TNF-α, IL-1β, IL-6)

Hydralazine has demonstrated the capacity to reduce the expression of pro-inflammatory proteins. In a study involving spontaneously hypertensive rats (SHRs) on a high-fat, high-cholesterol diet, hydralazine treatment significantly suppressed the diet-induced increase in serum levels of Tumor Necrosis Factor-alpha (TNF-α). nih.gov However, in the same study, it did not significantly affect the levels of Transforming Growth Factor-beta 1 (TGF-β1). nih.gov The reduction in TNF-α is a key finding, as this cytokine is a central player in various inflammatory diseases. nih.gov While direct studies on the effect of hydralazine on Interleukin-1 beta (IL-1β) and Interleukin-6 (IL-6) are less specific, the modulation of TNF-α suggests a broader anti-inflammatory potential. nih.gov The blockade of these key cytokines is a major therapeutic strategy in many immune-mediated inflammatory diseases. nih.gov

| Inflammatory Protein | Effect of Hydralazine | Experimental Model | Reference |

| TNF-α | Significantly suppressed HFC-induced increase | Spontaneously Hypertensive Rats | nih.gov |

| TGF-β1 | No significant effect on elevated levels | Spontaneously Hypertensive Rats | nih.gov |

Mitochondrial Dynamics and Apoptosis Modulation

Prevention of Mitochondrial Fragmentation and Depolarization

Hydralazine plays a crucial role in maintaining mitochondrial integrity by preventing fragmentation and depolarization, particularly under conditions of oxidative stress. nih.govnih.gov In HeLa cells subjected to hydrogen peroxide (H₂O₂), pre-treatment with hydralazine was shown to inhibit mitochondrial fragmentation and preserve the mitochondrial membrane potential. nih.govscienceopen.comresearchgate.net This protective effect is linked to its ability to inhibit the activity of Dynamin-related protein 1 (Drp1), a key protein involved in mitochondrial fission. nih.govnih.gov Molecular docking studies have indicated that hydralazine can bind to the GTPase domain of Drp1, thereby inhibiting its function. nih.govnih.gov

In mouse embryonic fibroblasts (MEFs), hydralazine attenuated both mitochondrial fission and cell death induced by oxidative stress. nih.gov Notably, this protective effect was absent in MEFs lacking Drp1, confirming the protein's central role in hydralazine's mechanism of action. nih.gov Similarly, in isolated adult murine cardiomyocytes subjected to simulated ischemia/reperfusion injury, hydralazine inhibited mitochondrial fission and preserved mitochondrial fusion events. nih.gov

| Cell Type/Model | Effect of Hydralazine on Mitochondrial Dynamics | Key Finding | Reference |

| HeLa Cells | Inhibited H₂O₂-induced mitochondrial fragmentation and depolarization | nih.govscienceopen.comresearchgate.net | |

| Mouse Embryonic Fibroblasts (MEFs) | Attenuated oxidative stress-induced mitochondrial fission and cell death | Effect is Drp1-dependent | nih.gov |

| Adult Murine Cardiomyocytes | Inhibited mitochondrial fission and preserved fusion during simulated ischemia/reperfusion | nih.gov |

Activation of Intrinsic Apoptosis Pathway

Hydralazine has been shown to induce apoptosis through the intrinsic, or mitochondrial, pathway in certain cancer cells. nih.govnih.gov In human p53-mutant leukemic T cells, hydralazine treatment triggered caspase-dependent apoptosis. nih.govnih.gov This process involves the activation of the pro-apoptotic protein Bak, leading to the loss of mitochondrial membrane potential and subsequent release of pro-apoptotic factors from the mitochondria. nih.govnih.gov The activation of caspase-9, the initiator caspase of the intrinsic pathway, is a critical step in this hydralazine-induced apoptosis. nih.gov

The dependence on the mitochondrial pathway is further evidenced by the observation that Jurkat cells deficient in caspase-9 or those overexpressing the anti-apoptotic proteins Bcl-2 and Bcl-xL were resistant to hydralazine-induced cell death. nih.govnih.gov Furthermore, hydralazine treatment has been associated with the induction of DNA damage, which can also serve as a trigger for the intrinsic apoptotic pathway. nih.govnih.gov

| Cell Line | Effect of Hydralazine on Apoptosis | Key Findings | Reference |

| Jurkat, MOLT-4, CEM-6 (Leukemic T cells) | Induces caspase-dependent apoptosis | Activates Bak, leads to loss of mitochondrial membrane potential, dependent on caspase-9 | nih.govnih.gov |

| Prostate Cancer Cells (DU145) | Induces apoptosis | Associated with DNA damage | nih.gov |

Impact on Cell Viability and Apoptotic Markers

Hydralazine's effect on cell viability is context-dependent, showing cytotoxic effects in cancer cells while exhibiting protective effects in other cell types under stress. In various cancer cell lines, including leukemic T cells and prostate cancer cells, hydralazine has been shown to decrease cell viability in a dose-dependent manner. nih.govnih.gov This reduction in viability is directly linked to the induction of apoptosis. For instance, in prostate cancer cell lines, hydralazine treatment led to an increased apoptotic rate. nih.govmdpi.com

In contrast, in non-cancerous cells subjected to stressors, hydralazine can enhance cell viability. For example, pre-treatment with hydralazine reduced cell death in mouse embryonic fibroblasts exposed to oxidative stress. nih.gov Similarly, in SH-SY5Y cells, hydralazine protected against MPP+-induced cell death. nih.gov The impact on apoptotic markers includes the upregulation of pro-apoptotic proteins like Bak and the activation of caspases, particularly caspase-9, in cancer cells. nih.gov In prostate cancer cells, hydralazine exposure was also associated with an increase in the expression of caspases. nih.gov

| Cell Type/Condition | Effect of Hydralazine on Cell Viability | Effect on Apoptotic Markers | Reference |

| Leukemic T cells | Decreased viability | Induction of caspase-dependent apoptosis, Bak activation | nih.gov |

| Prostate Cancer Cells | Decreased viability | Increased apoptotic rate, induction of caspases | nih.govmdpi.com |

| Mouse Embryonic Fibroblasts (oxidative stress) | Reduced cell death | nih.gov | |

| SH-SY5Y cells (MPP+ induced toxicity) | Increased viability | nih.gov |

Chemical Compounds Mentioned

Epigenetic Modulation at the Cellular Level

Hydralazine, a drug historically used for hypertension, has demonstrated significant effects on epigenetic mechanisms at the cellular level. nih.govmedchemexpress.com These actions primarily revolve around its ability to influence DNA methylation, a key process in gene regulation.

Research has shown that hydralazine can induce the demethylation and subsequent re-expression of tumor suppressor genes that have been silenced by hypermethylation in cancer cells. nih.govnih.goviaea.org This has been observed in various cancer cell lines, including breast, bladder, and cervical cancer. researchgate.netmedicinacomplementar.com.brnih.gov

In a study on cervical cancer patients, treatment with hydralazine resulted in the demethylation of several tumor suppressor genes, including APC, MGMT, ER, GSTP1, DAPK, RARβ, FHIT, and p16. nih.goviaea.org The demethylation rates varied depending on the gene and the dose administered. nih.gov For instance, the p16 gene showed a 67% demethylation rate, while the MGMT gene had a 15% rate. nih.gov Importantly, in cases where demethylation occurred, re-expression of the corresponding gene was observed in 75% of informative cases. nih.goviaea.org

Studies in cell lines have further corroborated these findings. In MDA-231, MCF-7, and T24 cancer cell lines, hydralazine treatment led to the demethylation and re-expression of the ER, RARβ, and p16 genes. medicinacomplementar.com.brnih.govcapes.gov.br The functionality of these re-expressed proteins was also confirmed. medicinacomplementar.com.brcapes.gov.br For example, the re-expression of the estrogen-responsive gene PS2 was induced in MDA-231 cells, and G1 cell cycle arrest was observed in T24 cells, indicating that the reactivated tumor suppressor genes were functional. medicinacomplementar.com.brcapes.gov.br

It is noteworthy that hydralazine's demethylating effect appears to be specific to hypermethylated regions and does not seem to affect global DNA methylation patterns. nih.goviaea.org

Table 1: Demethylation Rates of Tumor Suppressor Genes Induced by Hydralazine in Cervical Cancer

| Gene | Pre-treatment Methylation Rate | Post-treatment Demethylation Rate |

| DAPK | 100% | Not specified |

| APC | 94% | Not specified |

| FHIT | 88% | Not specified |

| GSTp1 | 88% | Not specified |

| MGMT | 81% | 15% (2/13 samples) |

| RARβ | 62% | Not specified |

| ER | 25% | Not specified |

| p16 | 19% | 67% (2/3 samples) |

Data sourced from a phase I study on patients with untreated cervical cancer. nih.gov

Hydralazine's role as a DNA methylation inhibitor is linked to its impact on DNA methyltransferase (DNMT) enzymes, which are responsible for adding methyl groups to DNA. nih.gov Studies suggest that hydralazine can reduce the expression of DNMT1 and DNMT3a. nih.govresearchgate.net

In Jurkat leukemic T-cells, hydralazine has been shown to decrease DNMT expression and activity. nih.gov High doses of hydralazine led to a slight decrease in DNMT1 protein expression after 24 hours and a nearly complete loss after 48 hours of treatment. nih.gov This effect on DNMT expression is thought to be a key mechanism behind its demethylating activity. nih.gov

Interestingly, some research indicates that hydralazine may not directly inhibit the enzymatic activity of DNMTs but rather acts by reducing their expression. nih.govnih.gov In vitro enzyme inhibition studies have shown that hydralazine does not directly inhibit DNMT activity. nih.gov Instead, it appears to inhibit the ERK pathway signaling, which in turn decreases the mRNA expression of DNMT1 and DNMT3a and subsequently reduces DNMT enzyme activity. nih.gov This suggests an indirect mechanism of action on DNMTs.

Neurocellular Protective Mechanisms

Beyond its epigenetic effects, hydralazine has demonstrated protective mechanisms at the neurocellular level, suggesting its potential in the context of neurodegenerative diseases.

Hydralazine has been shown to protect neuronal cell lines from various neurotoxic insults. In human neuroblastoma SH-SY5Y cells, treatment with hydralazine attenuated cell death induced by MPP+, a neurotoxin that mimics Parkinson's disease pathology. nih.gov Specifically, hydralazine improved cell viability in a dose-dependent manner. nih.gov Furthermore, in a model of peripheral nerve injury, early administration of hydralazine was found to suppress neuronal cell death. nih.gov Studies have also shown that hydralazine ameliorates amyloid-β (Aβ) induced neurotoxicity in neuronal cells. rsc.org

A key pathological hallmark of Alzheimer's disease is the misfolding and aggregation of the amyloid-β (Aβ) peptide. elsevierpure.comnih.gov Hydralazine has been found to interfere with this process. elsevierpure.comnih.govnih.gov In vitro studies have demonstrated that hydralazine modifies the formation of Aβ fibrils, leading to an increase in oligomeric species rather than mature fibrils. elsevierpure.com It also prevents the β-sheet formation of the Aβ peptide, a critical step in amyloid aggregation. rsc.org

In addition to its effects on Aβ misfolding, hydralazine has been shown to reduce oxidative lipid damage. elsevierpure.comnih.gov It prevents the modification of Aβ by 4-hydroxy-2-nonenal (HNE), a reactive lipid aldehyde. elsevierpure.com This antioxidant property is attributed to its hydrazide group. elsevierpure.comnih.gov By reducing both Aβ misfolding and oxidative damage, hydralazine addresses two critical aspects of Alzheimer's disease pathology. elsevierpure.comnih.gov

The nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a crucial cellular defense mechanism against oxidative stress. nih.govfrontiersin.org Hydralazine has been identified as a potent activator of this pathway in neurodegenerative models. nih.gov

In SH-SY5Y cells, hydralazine treatment promoted the nuclear translocation of Nrf2 and upregulated the expression of its downstream antioxidant genes. nih.gov The neuroprotective effects of hydralazine against MPP+-induced cytotoxicity were abolished when Nrf2 was knocked out, confirming the critical role of this pathway. nih.gov

In an in vivo model of Parkinson's disease using MPTP-treated mice, oral administration of hydralazine alleviated oxidative stress, as indicated by reduced levels of malondialdehyde (MDA), a marker of lipid peroxidation. nih.govresearchgate.net This was accompanied by an increase in the nuclear migration of Nrf2 in dopaminergic neurons and enhanced expression of its downstream antioxidant genes. nih.gov These findings suggest that hydralazine's neuroprotective effects are mediated, at least in part, through the activation of the Nrf2-ARE signaling pathway. nih.gov

Preclinical Pharmacological Research of Hydralazine Hydrochloride

In Vitro Pharmacodynamic Studies

In vitro studies have been instrumental in revealing the concentration-dependent effects of hydralazine (B1673433) on various cellular pathways, its influence on enzyme activities, and its potential role in promoting stress resistance and longevity in cell culture models.

Hydralazine exhibits a notable concentration-dependent influence on critical cellular signaling pathways. A key finding is its ability to induce Hypoxia-Inducible Factor-1α (HIF-1α) in vascular cells. In human umbilical vein endothelial cells (HUVECs), hydralazine at concentrations between 50 to 500 μmol/L rapidly and transiently induced HIF-1α protein. ahajournals.org This induction was found to be directly proportional to the concentration of hydralazine, with doses above 500 μmol/L showing toxicity. ahajournals.org The transient nature of this induction is consistent with the instability of hydralazine's active form in culture media. ahajournals.org

Furthermore, studies on cultured human skin fibroblasts have demonstrated that hydralazine affects collagen biosynthesis in a concentration-dependent manner. nih.gov Treatment with hydralazine at concentrations between 10 and 100 microM led to a substantial reduction in total collagen synthesis. nih.gov

Biochemical assays have revealed that hydralazine can directly modulate the activity of specific enzymes. A significant discovery is its dose-dependent inhibition of prolyl hydroxylase domain (PHD) enzyme activity. ahajournals.orgnih.gov This inhibition leads to the stabilization of HIF-1α. ahajournals.org

Interestingly, research on cultured human skin fibroblasts has shown a seemingly paradoxical effect on prolyl and lysyl hydroxylase activities. While cells treated with hydralazine produced procollagen (B1174764) deficient in hydroxyproline (B1673980) and hydroxylysine, indicating an inhibition of the hydroxylase reactions within the cell, direct assays of the cell extracts revealed markedly increased levels of prolyl and lysyl hydroxylase activities. nih.gov This stimulatory effect was dependent on hydralazine concentration, occurring over a 96-hour period. nih.gov The presence of ascorbic acid in the culture medium was found to modify this response, enhancing the increase in prolyl hydroxylase activity while diminishing the increase in lysyl hydroxylase activity. nih.gov

| Enzyme | Effect of Hydralazine | Observed In | Concentration Range | Reference |

|---|---|---|---|---|

| Prolyl Hydroxylase Domain (PHD) | Inhibition | Biochemical Assays | Dose-dependent | ahajournals.orgnih.gov |

| Prolyl Hydroxylase | Increased Activity in Cell Extracts | Cultured Human Skin Fibroblasts | 10-100 microM | nih.gov |

| Lysyl Hydroxylase | Increased Activity in Cell Extracts | Cultured Human Skin Fibroblasts | 10-100 microM | nih.gov |

Hydralazine has demonstrated protective effects in various cell culture models, suggesting a role in promoting stress resistance and longevity. It has been shown to enhance the viability of mouse primary neurocytes experiencing glucose-induced oxidative stress. nih.gov In Alzheimer's disease model cells, hydralazine provides protection against chemical stressors associated with neurodegenerative diseases. alliedacademies.org

Studies using the nematode Caenorhabditis elegans as a model organism have shown that hydralazine can extend lifespan and confer resistance to stressors. alliedacademies.orgnih.gov It protects the nematodes from the detrimental effects of a high-glucose environment, improving their median lifespan. nih.gov This protection is attributed to the activation of the NRF2/SKN-1 signaling pathway. nih.gov Furthermore, hydralazine has been found to target cAMP-dependent protein kinase (PKA), leading to the activation of sirtuin1/5, which improves mitochondrial function and metabolic homeostasis, contributing to its pro-longevity and stress resistance benefits. nih.gov

| Model System | Observed Effect | Underlying Mechanism | Reference |

|---|---|---|---|

| Mouse Primary Neurocytes | Enhanced viability under glucose-induced oxidative stress | Not specified | nih.gov |

| Alzheimer's Disease Model Cells | Protection from chemical stressors | Activation of Nrf2/SKN-1 pathway | alliedacademies.org |

| C. elegans | Lifespan extension and stress resistance | Activation of NRF2/SKN-1 pathway, PKA targeting, SIRT1/5 activation | nih.govalliedacademies.orgnih.gov |

| C. elegans (High Glucose) | Protection from glucose toxicity, increased median lifespan | Amelioration of mitochondrial dysfunction | nih.gov |

In Vivo Pharmacodynamic Studies in Animal Models

In vivo studies in animal models have been crucial for characterizing the hemodynamic effects of hydralazine and for confirming the in vitro findings related to the induction of HIF-1α and Vascular Endothelial Growth Factor (VEGF).

Hydralazine is well-known as a vasodilator that reduces peripheral resistance by directly relaxing arterial smooth muscle. ahajournals.org Animal models are essential for assessing these cardiovascular responses. nih.gov Preclinical in vivo assessment of hemodynamics, often using telemetry, allows for the monitoring of blood pressure and heart rate changes in response to the compound. nih.govnih.gov These studies have confirmed the vasodilatory effects of hydralazine, which are characterized by a rapid onset after intravenous administration and are transient in nature. ahajournals.org

Consistent with in vitro findings, in vivo studies have demonstrated that hydralazine induces HIF-1α and its downstream target, VEGF. ahajournals.orgnih.gov In murine models, administration of hydralazine led to the induction of HIF-1α and VEGF protein in tissue extracts and an elevation of plasma VEGF levels. ahajournals.orgnih.gov

Furthermore, in sponge angiogenesis assays conducted in animals, hydralazine treatment resulted in increased stromal cell infiltration and a higher density of blood vessels compared to control animals. nih.gov This suggests that hydralazine initiates a pro-angiogenic phenotype in vivo. nih.gov Research has also shown that hydralazine can attenuate tumor angiogenesis and growth in a hepatocellular carcinoma mouse model, where it was found to reduce the secretion of VEGF and basic fibroblast growth factor (bFGF). nih.gov

Angiogenesis Assays (e.g., Sponge Angiogenesis)

Hydralazine has demonstrated complex, dose-dependent effects on angiogenesis, the formation of new blood vessels. Research indicates that it can act as both a pro-angiogenic and an anti-angiogenic agent, depending on the experimental context.

One mechanism by which hydralazine promotes angiogenesis is through the inhibition of prolyl hydroxylase domain (PHD) enzymes. nih.govahajournals.orgresearchgate.net This inhibition leads to the stabilization and activation of hypoxia-inducible factor-1alpha (HIF-1α). nih.govahajournals.orgresearchgate.net The activation of the HIF-1α pathway subsequently induces the expression of downstream targets, including vascular endothelial growth factor (VEGF), a potent stimulator of angiogenesis. nih.govahajournals.org In vivo studies using sponge angiogenesis assays have confirmed this pro-angiogenic effect, showing that hydralazine treatment increased stromal cell infiltration and the density of blood vessels compared to control groups. nih.govresearchgate.net This suggests that hydralazine can initiate a pro-angiogenic phenotype. nih.govresearchgate.net

Conversely, other studies have reported anti-angiogenic properties of hydralazine. uni.lunih.govresearchgate.net In these investigations, hydralazine was found to inhibit the proliferation, migration, and tube formation of human umbilical vascular endothelial cells (HUVECs). uni.lunih.gov It also suppressed the outgrowth of microvessels in rat aortic ring assays and neovascularization in the chicken chorioallantoic membrane (CAM) model. uni.lunih.govresearchgate.net The proposed mechanism for this anti-angiogenic activity involves the interference with VEGF and basic fibroblast growth factor (bFGF) signaling pathways in endothelial cells. uni.lu Furthermore, in a hepatocellular carcinoma mouse model, hydralazine was shown to attenuate tumor growth and reduce microvessel density within the tumor. uni.lunih.gov

These seemingly contradictory findings highlight the multifaceted nature of hydralazine's interaction with the complex signaling cascades that regulate blood vessel formation.

Neuroprotective Effects in Animal Models (e.g., MPTP-induced neurotoxicity)

Hydralazine has shown significant neuroprotective capabilities in preclinical models of neurodegenerative diseases and injury. A key area of this research has been in models of Parkinson's disease, specifically those induced by the neurotoxin MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine).

In a mouse model of Parkinson's disease, administration of MPTP leads to the damage of dopaminergic neurons in the nigrostriatal pathway. Studies have demonstrated that hydralazine can protect these neurons from MPTP-induced toxicity. nih.gov The neuroprotective effect is linked to its ability to activate the Nrf2-ARE (Nuclear factor erythroid 2-related factor 2-antioxidant response element) signaling pathway. nih.gov This pathway plays a crucial role in the cellular defense against oxidative stress. By activating Nrf2, hydralazine was observed to decrease levels of malondialdehyde (MDA), a marker of lipid peroxidation, and increase the ratio of reduced to oxidized glutathione (B108866) (GSH/GSSG) in the substantia nigra and striatum of MPTP-treated mice. nih.gov

Further evidence of neuroprotection comes from studies on spinal cord injury (SCI). In a rat model of SCI, systemic application of hydralazine, a known scavenger of the toxic aldehyde acrolein, led to a significant reduction in tissue damage, improved motor function, and attenuated neuropathic pain. nih.gov Acrolein is a highly reactive, lipid-peroxidation-derived aldehyde that contributes to secondary injury cascades after initial trauma. Hydralazine was shown to effectively reduce the levels of acrolein in the injured spinal cord tissue. nih.gov

These findings suggest that hydralazine's neuroprotective effects are mediated, at least in part, by its ability to mitigate oxidative stress and scavenge toxic byproducts of cellular damage. nih.govnih.gov

Reno-protective Effects in Animal Models (e.g., Renal Ischemia-Reperfusion Injury)

Preclinical studies have consistently demonstrated the reno-protective effects of hydralazine, particularly in the context of renal ischemia-reperfusion (I/R) injury, a common cause of acute kidney injury (AKI).

In rat models of renal I/R injury, where blood flow to the kidneys is temporarily blocked and then restored, pretreatment with hydralazine has been shown to provide significant protection. nih.govnih.gov This protection is evidenced by a reduction in mortality, lower levels of blood urea (B33335) nitrogen (BUN) and creatinine (B1669602) (Cr), and less severe histological damage to the kidneys. nih.govnih.gov

The mechanisms underlying this protective effect are multifactorial. Hydralazine has been found to:

Inhibit Oxidative Stress : It significantly suppresses the elevation of malondialdehyde (MDA) and increases the activity of antioxidant enzymes such as superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione peroxidase (GSH-Px). nih.gov

Reduce Inflammation : The compound limits the increase in pro-inflammatory cytokines, including tumor necrosis factor-α (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6). nih.gov

Inhibit Apoptosis : Hydralazine treatment leads to a decrease in apoptosis in renal tissue, as measured by TUNEL staining. This is associated with an upregulation of the anti-apoptotic protein Bcl-2 and a downregulation of the pro-apoptotic proteins Bax and cleaved caspase-3. nih.gov

Modulate Nitric Oxide Production : It is suggested to reduce nitric oxide (NO) production by inhibiting the iNOS/NO pathway. nih.gov

Another study reported that post-treatment with hydralazine in a rat I/R model also had therapeutic effects, improving renal clearance of creatinine, increasing renal blood flow, and improving serum electrolyte levels. jocms.orgresearchgate.net

| Parameter | Effect of Renal I/R Injury | Effect of Hydralazine Pretreatment | Reference |

| Blood Urea Nitrogen (BUN) | Increased | Significantly Limited | nih.gov |

| Creatinine (Cr) | Increased | Significantly Limited | nih.govnih.gov |

| Malondialdehyde (MDA) | Increased | Significantly Suppressed | nih.govjocms.org |

| Superoxide Dismutase (SOD) | Suppressed | Activity Increased | nih.gov |

| Pro-inflammatory Cytokines | Increased | Significantly Limited | nih.gov |

| Renal Apoptosis | Increased | Significantly Inhibited | nih.gov |

Myocardial Injury Attenuation in In Vivo Models

Hydralazine has demonstrated significant cardioprotective effects in in vivo models of myocardial ischemia/reperfusion (I/R) injury. This condition, which occurs when blood flow to a part of the heart is interrupted and then restored, can lead to substantial tissue damage.

In rat and mouse models of myocardial I/R, the administration of hydralazine, either before the ischemic event or at the onset of reperfusion, has been shown to reduce the myocardial infarct size. nih.govnih.govconsensus.appnih.gov The protective mechanisms are multifaceted and involve the inhibition of oxidative stress, inflammation, and apoptosis. nih.gov

Key findings from these preclinical studies include:

Reduction of Oxidative Stress : Hydralazine treatment limits the increase in markers of oxidative stress like malondialdehyde (MDA) and reactive oxygen species, while restoring the levels of the antioxidant enzyme superoxide dismutase (SOD). nih.gov

Anti-inflammatory Effects : It suppresses the elevation of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6. nih.gov

Anti-apoptotic Activity : Hydralazine inhibits cardiomyocyte apoptosis by downregulating the expression of cleaved caspase-3 and cleaved caspase-9. nih.gov It also activates the PI3K/AKT signaling pathway, which promotes cell survival. nih.gov

Inhibition of Mitochondrial Fission : A novel mechanism for hydralazine's cardioprotection involves the inhibition of dynamin-related protein 1 (Drp1)-mediated mitochondrial fission. nih.govconsensus.appnih.govoup.com By binding to Drp1 and inhibiting its GTPase activity, hydralazine prevents excessive mitochondrial fragmentation, preserves mitochondrial function, and reduces cell death following I/R injury. nih.govoup.com

| Parameter | Effect of Myocardial I/R Injury | Effect of Hydralazine Treatment | Reference |

| Myocardial Infarct Size | Increased | Significantly Reduced | nih.govnih.govnih.gov |

| Oxidative Stress Markers (MDA) | Increased | Significantly Limited | nih.gov |

| Inflammatory Cytokines | Increased | Significantly Limited | nih.gov |

| Cardiomyocyte Apoptosis | Increased | Significantly Inhibited | nih.gov |

| Drp1-mediated Mitochondrial Fission | Increased | Inhibited | nih.govconsensus.app |

Toxicological Mechanisms in Preclinical Models (Excluding Safety/Adverse Effect Profiles)

DNA Damage Studies in Animal Models

Preclinical research has established that hydralazine possesses genotoxic properties, capable of inducing DNA damage in animal models. nih.govdntb.gov.ua Studies have shown that hydralazine can cause DNA fragmentation and elicit DNA repair mechanisms in rodent cells. nih.govnih.gov

In vivo experiments in mice have demonstrated that a single administration of hydralazine can lead to a statistically significant increase in DNA fragmentation in organs such as the liver, kidney, and spleen. nih.gov The compound has also been found to induce a modest increase in the frequency of sister chromatid exchanges in mouse bone marrow cells. nih.gov

One of the proposed mechanisms for this DNA damage involves the metabolic activation of hydralazine. Administration of hydralazine to rats resulted in the formation of N7-methylguanine in liver DNA. nih.gov This suggests that hydralazine can act as a methylating agent, leading to the alkylation of DNA bases, which can result in mutations if not properly repaired. nih.gov The ability of hydralazine to induce DNA damage, as confirmed by comet assays in various cell types, supports its classification as a genotoxic agent in preclinical models. nih.gov These findings are consistent with observations that hydralazine can be mutagenic in bacterial assays and carcinogenic in mice. nih.govdntb.gov.ua

Mechanisms of Reactive Intermediate Formation

The toxicity of hydralazine is closely linked to its metabolic activation into reactive intermediates. nih.gov This biotransformation can occur through both enzymatic and non-enzymatic pathways.

In the liver, hydralazine undergoes oxidative metabolism by microsomal enzymes, such as cytochrome P450. nih.govresearchgate.net This process generates several oxidation products, including phthalazine (B143731) and phthalazinone, and is associated with the formation of reactive metabolites that can covalently bind to cellular macromolecules like proteins. nih.gov Electron spin resonance (ESR) studies have confirmed the formation of nitrogen-centered radicals during the microsomal metabolism of hydralazine. nih.gov

One-electron oxidation, which can be catalyzed by metal ions (like Cu²⁺ and Fe³⁺) or enzymes (such as horseradish peroxidase), produces a hydralazyl radical. researchgate.net This radical can then decompose or react with molecular oxygen to generate reactive oxygen species. researchgate.net

Another significant pathway for the formation of reactive intermediates involves oxidation by hypochlorous acid (HOCl), which is produced by activated neutrophils. nih.gov This reaction is thought to form a highly reactive diazonium salt of hydralazine. nih.gov This intermediate is unstable and can react with water to form phthalazinone or be trapped by nucleophiles. nih.gov This pathway, involving cells of the immune system, is considered particularly relevant to certain idiosyncratic toxicities. nih.gov

Glutathione Depletion Mechanisms

Hydralazine hydrochloride's metabolic activation can lead to the formation of reactive intermediates that play a significant role in the depletion of cellular glutathione (GSH) stores. This depletion is a key mechanism in understanding the compound's preclinical pharmacological profile and potential for cellular toxicity. The interaction between hydralazine metabolites and glutathione involves several pathways, including direct conjugation and the induction of oxidative stress.

The bioactivation of hydralazine can occur through both enzymatic and non-enzymatic routes. Enzymes such as cytochrome P450, myeloperoxidase (MPO), and prostaglandin (B15479496) synthase can catalyze the formation of reactive hydralazine radicals. nih.govnih.govnih.gov Additionally, non-enzymatic processes, particularly in the presence of metal ions, can also generate these reactive species. nih.gov These electrophilic intermediates are then subject to detoxification through conjugation with glutathione, a process that can be either spontaneous or catalyzed by glutathione S-transferases (GSTs). nih.gov This conjugation, while serving a protective role, results in the consumption and subsequent depletion of intracellular glutathione.

In preclinical studies, the role of reactive metabolites in glutathione depletion and cytotoxicity has been investigated in various in vitro systems. For instance, in isolated rat hepatocytes, the cytotoxicity of hydralazine was found to be linked to the formation of toxic metabolites catalyzed by cytochrome P450. nih.gov While hydralazine alone did not significantly affect hepatocyte GSH levels, the presence of an external stressor like hydrogen peroxide (H₂O₂) markedly increased the susceptibility of hepatocytes to hydralazine-induced toxicity, a condition that was associated with glutathione oxidation. nih.gov

Furthermore, studies utilizing rat liver microsomes have demonstrated that hydralazine is metabolized to a reactive species that can covalently bind to cellular macromolecules. nih.gov The addition of glutathione to these incubations significantly reduced the extent of this covalent binding, indicating that glutathione effectively "traps" the reactive metabolite, thereby preventing it from interacting with other cellular components. nih.gov This trapping mechanism directly leads to the depletion of the cellular glutathione pool.

The metabolism of hydralazine by activated leukocytes, particularly through the action of myeloperoxidase, also contributes to the formation of reactive metabolites. nih.gov This process has been implicated in the covalent binding of hydralazine to proteins in these immune cells, a mechanism that may be relevant to understanding certain idiosyncratic drug reactions. The formation of these reactive species by leukocytes and their subsequent detoxification by glutathione represents another pathway for GSH depletion.

Research Findings on Hydralazine-Induced Glutathione Depletion

Preclinical research has provided quantitative data on the effects of hydralazine on glutathione levels and cellular viability, particularly in liver cells. These studies highlight the conditions under which glutathione depletion becomes a critical factor in hydralazine-induced cytotoxicity.

| Experimental System | Hydralazine Concentration | Key Findings | Reference |

| Isolated Rat Hepatocytes | 8 mM | LC50 (50% cytotoxicity) in 2 hours; little effect on hepatocyte GSH levels alone. | nih.gov |

| Isolated Rat Hepatocytes with H₂O₂ | 2 mM | 4-fold increase in susceptibility to cytotoxicity (LC50); associated with GSH oxidation. | nih.gov |

| Isolated Rat Hepatocytes with Peroxidase/H₂O₂ | 0.1 mM | 80-fold increase in susceptibility to cytotoxicity (LC50); involved extensive oxidative stress. | nih.gov |

| Primary Rat Hepatocytes | 25-150 mM | Depletion of reduced glutathione (GSH) and an increase in oxidized glutathione (GSSG) were observed. | nih.govoup.com |

The protective role of glutathione against the covalent binding of reactive hydralazine metabolites has also been quantified in preclinical models.

| Experimental System | Condition | Reduction in Covalent Binding | Reference |

| Rat Liver Microsomes | Addition of Glutathione (1 mM) | 78% | nih.gov |

| Rat Liver Microsomes | Addition of Cysteine (1 mM) | 73% | nih.gov |

| Rat Liver Microsomes | Addition of N-acetylcysteine (1 mM) | 68% | nih.gov |

In some experimental models, hydralazine has been shown to have a more complex effect on the glutathione system. For instance, in a mouse model of MPTP-induced neurotoxicity, hydralazine was found to reverse the decrease in GSH levels and the increase in the oxidized form, GSSG. researchgate.net This was attributed to the activation of the Nrf2/ARE signaling pathway, which is involved in the synthesis of glutathione and other antioxidant enzymes. researchgate.netnih.gov This suggests that the net effect of hydralazine on glutathione homeostasis can be context-dependent, influenced by the specific cellular environment and the presence of other stressors.

Structural Activity Relationship and Computational Studies of Hydralazine Hydrochloride

Elucidation of Active Functional Groups

The biological activity of Hydralazine (B1673433) is intrinsically linked to its unique chemical architecture, particularly the presence of the hydrazine (B178648) moiety (-NH-NH2) attached to a phthalazine (B143731) ring. nih.gov This functional group is considered a key pharmacophore, essential for its vasodilatory effects. nih.gov The removal or substitution of the hydrazine group with other functionalities, such as methyl or amine groups, has been shown to abolish its primary pharmacological activity, underscoring the critical role of the -NH-NH₂ moiety.

The structure of Hydralazine Hydrochloride consists of a bicyclic phthalazine ring, which is two fused benzene (B151609) rings containing two nitrogen atoms at positions 1 and 2, connected to a hydrazine group. In its hydrochloride salt form, the hydrazine group is protonated. This structural arrangement is pivotal to its mechanism of action.

Ligand-Target Binding Interactions and Dynamics

While the exact mechanism of action of hydralazine is not fully elucidated, it is understood to interfere with calcium transport in vascular smooth muscle, leading to vasodilation. drugbank.comwikipedia.org Beyond its cardiovascular effects, research has highlighted its interaction with other biological targets, notably DNA methyltransferase (DNMT). nih.govnih.gov

Studies have revealed a high-affinity interaction between hydralazine and DNMT. nih.govnih.gov Computational docking studies have identified specific residues within the active site of the enzyme that interact with the hydralazine molecule. nih.gov Key interactions have been observed with amino acid residues such as Lysine 162 and Arginine 240, where the nitrogen atoms of hydralazine form multiple interaction points at distances not exceeding 4Å. nih.gov These energetically stable interactions support the hypothesis that hydralazine can inhibit DNA methyltransferase. nih.gov This inhibitory action on DNA methylation has been experimentally confirmed, demonstrating hydralazine's ability to reactivate the expression of tumor suppressor genes that have been silenced by hypermethylation. nih.gov

Computational Modeling of Molecular Interactions

Computational modeling has been instrumental in understanding the molecular interactions of Hydralazine Hydrochloride. Docking simulations have provided insights into the binding modes of hydralazine within the active pocket of its target enzymes. nih.govresearchgate.net These models have shown that hydralazine can establish a network of hydrogen bonds with key amino acid residues, such as glutamic acid and arginine, which are crucial for the mechanism of DNA methylation. researchgate.net

Molecular dynamics simulations have further elucidated the dynamic nature of these interactions, providing a more comprehensive picture of the binding process. researchgate.net These computational approaches have not only helped to explain the observed biological activity of hydralazine but have also paved the way for the design of new analogues with potentially enhanced affinity and specificity.

Theoretical Studies of Drug-Target Binding

Theoretical studies have complemented experimental and computational findings by providing a deeper understanding of the energetics and thermodynamics of hydralazine's binding to its targets. These studies have confirmed the stability of the interactions between hydralazine and the active site of enzymes like DNA methyltransferase. nih.gov

The structural and electronic properties of hydralazine have been assessed through modeling to understand its demethylating effects. nih.gov The results indicate a high-affinity interaction, which is energetically favorable, further supporting its role as a DNA methyltransferase inhibitor. nih.gov

Structure-Based Drug Design Implications

The insights gained from structural and computational studies have significant implications for structure-based drug design. The understanding of the key functional groups and their interactions with biological targets allows for the rational design of novel hydralazine analogues with improved therapeutic profiles.

For instance, molecular modeling suggests that substitutions at the C4 position of the phthalazine ring could lead to analogues with enhanced affinity for DNA methyltransferase. researchgate.net The identification of an empty pocket near the carbocyclic aromatic ring of hydralazine (C5-C8) presents an opportunity for introducing substituents that could occupy this space and improve binding affinity. researchgate.net The addition of a phenyl group at the C4 position, for example, has been shown in molecular modeling studies to improve the calculated binding affinity with DNMT1. researchgate.net Furthermore, adding polar substituents to this phenyl group could create additional favorable interactions. researchgate.net

Synthetic Methodologies and Chemical Transformations of Hydralazine Hydrochloride

Novel Synthetic Routes for Hydralazine (B1673433) Hydrochloride and Analogues

The traditional synthesis of hydralazine hydrochloride begins with phthalazinone, which is treated with phosphorus oxychloride to yield 1-chlorophthalazine (B19308). quickcompany.in This intermediate is then reacted with hydrazine (B178648) hydrate (B1144303) to form hydralazine base, which is subsequently converted to its hydrochloride salt. quickcompany.ingoogle.com

Recent advancements in synthetic methodology have focused on improving yield, purity, and safety. One improved process involves reacting phthalazinone with approximately one molar equivalent of phosphorus oxychloride to create a 1-chlorophthalazine salt, which is then isolated. google.com This salt is reacted with an excess of hydrazine hydrate in an aqueous medium, without an organic solvent, to produce the hydralazine base. google.com Final purification of hydralazine hydrochloride is achieved using an aqueous medium, which effectively removes coloration and reduces the content of free hydrazine to pharmacopoeial standards (less than 0.001%). google.com

Another synthetic approach starts from by-products of o-cyanobenzylchloride manufacture. researchgate.net This mixture is chlorinated to produce o-cyanobenzalchloride. The subsequent steps involve conversion to an acetal, hydrolysis to o-cyanobenzaldehyde, and finally, a condensation reaction with hydrazine in the presence of hydrochloric acid to yield hydralazine hydrochloride. researchgate.net

The table below summarizes a modern, high-purity synthetic approach.

| Step | Reactants | Key Conditions | Product | Typical Yield |

| 1 | 1(2H)-Phthalazinone, Phosphorus oxychloride | Heated to 70°C, then cooled | 1-Chlorophthalazine | - |

| 2 | 1-Chlorophthalazine, Hydrazine hydrate | Aqueous or alcoholic medium | Hydralazine (base) | 77-80% google.com |

| 3 | Hydralazine (base), Hydrochloric acid, Ethanol | Heated to 70-80°C, then cooled | Hydralazine Hydrochloride | ~95% google.com |

Chemical Reactions and Derivatives

The chemical reactivity of hydralazine is largely defined by its hydrazine moiety (-NHNH2) and the heterocyclic phthalazine (B143731) ring system.

Hydralazine is susceptible to oxidation by various agents, leading to the formation of several products and reactive intermediates. Oxidation can be initiated by metal ions like Cu(II) and Fe(III) or enzymatically, leading to a one-electron oxidation to form a hydralazyl radical. researchgate.net This radical can undergo further reactions or react with molecular oxygen to generate reactive oxygen species. researchgate.net

When oxidized by hypochlorous acid (HOCl), a major oxidant produced by neutrophils, hydralazine forms two stable products: phthalazine and phthalazinone. nih.gov The reaction is believed to proceed through a highly reactive diazonium salt intermediate, which can react with water to form phthalazinone. nih.gov This reactive metabolite is a key subject of study. nih.gov

Hydralazine itself is a reducing agent, and its primary chemical transformations involve oxidation rather than reduction. researchgate.net The hydrazine group is already in a reduced state. Literature primarily focuses on the oxidation of hydralazine or the reduction of its oxidized metabolites, rather than the reduction of the parent compound itself.

The primary substitution reactions of hydralazine involve the nucleophilic hydrazine group. It readily undergoes condensation reactions with aldehydes and ketones to form corresponding hydrazones. scirp.orgscirp.org For instance, hydralazine hydrochloride reacts with 4-acetylmorpholine (B157445) and 2-hydroxybenzaldehyde to form novel Schiff base derivatives. scirp.orgscirp.org These reactions typically involve refluxing the reactants in an alcoholic solvent, often with a buffering agent like sodium acetate. scirp.org

An important in vivo reaction is the formation of hydralazine pyruvic acid hydrazone, a major metabolite found in plasma, which results from the reaction of hydralazine with endogenous pyruvic acid. pharmgkb.orgnih.govnih.gov

Metabolic Transformation Pathways (Excluding Human-Specific Polymorphisms)

Hydralazine undergoes extensive metabolism primarily in the liver and gastrointestinal mucosa. nih.govunboundmedicine.com The pathways include acetylation, oxidation, and conjugation.

A significant metabolic route for hydralazine is N-acetylation, catalyzed by the enzyme N-acetyltransferase (NAT). nih.govnih.gov This reaction converts hydralazine into an unstable N-acetylated intermediate. nih.govresearchgate.net This intermediate is not isolated but spontaneously undergoes an intramolecular cyclization to form the stable, inactive metabolite 3-methyl-s-triazolo[3,4-a]phthalazine (MTP). nih.govresearchgate.netresearchgate.net

MTP can be further metabolized through oxidation to form hydroxylated derivatives, such as 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine (B20946) (3-OH-MTP). researchgate.netnih.gov

An alternative pathway involves the initial oxidation of hydralazine, followed by acetylation. nih.govuthscsa.edu This sequence leads to the formation of metabolites like 4-(2-acetylhydrazino) phthalazin-1-one. uthscsa.edu

The major metabolic products resulting from these transformations are summarized below.

| Pathway | Initial Step | Key Intermediate/Product | Final Metabolite(s) |

| Primary Acetylation | N-acetylation of Hydralazine | N-acetylhydralazine (unstable) | 3-methyl-s-triazolo[3,4-a]phthalazine (MTP) nih.gov |

| Oxidation of MTP | Oxidation of MTP | - | 3-hydroxymethyl-s-triazolo[3,4-a]phthalazine (3-OH-MTP) nih.gov |

| Oxidation then Acetylation | Oxidation of Hydralazine | Hydrazinophthalazinone | N-acetyl-hydrazine-phthalazinone nih.gov |

| Hydrazone Formation | Reaction with pyruvic acid | - | Hydralazine pyruvic acid hydrazone pharmgkb.org |

Hydroxylation and Glucuronidation Pathways

The metabolism of hydralazine hydrochloride is a complex process involving several key pathways, with hydroxylation and subsequent glucuronidation representing a major route of biotransformation. drugbank.comnih.gov This pathway is critical in the detoxification and elimination of the compound from the body.

The initial step in this metabolic sequence is the hydroxylation of the phthalazine ring system of the hydralazine molecule. This reaction introduces a hydroxyl group (-OH) onto the aromatic ring, a common transformation for many xenobiotics. This process is primarily carried out by hepatic enzymes. The hydroxylation of hydralazine leads to the formation of hydroxylated metabolites. Following this, the newly introduced hydroxyl group serves as a substrate for glucuronidation.

Glucuronidation is a Phase II metabolic reaction that involves the conjugation of the hydroxylated hydralazine metabolite with glucuronic acid. This process is catalyzed by UDP-glucuronosyltransferases (UGTs). The addition of the highly polar glucuronic acid moiety significantly increases the water solubility of the metabolite, which facilitates its excretion from the body, primarily via the urine. pharmgkb.org While acetylation is another metabolic route for hydralazine, hydroxylation followed by glucuronidation is considered the major pathway for its metabolism. drugbank.comnih.gov

Formation of Hydrazone and Phthalazinone Metabolites

In addition to hydroxylation and glucuronidation, the formation of hydrazone and phthalazinone derivatives is another significant aspect of hydralazine's metabolic fate. These transformations involve both enzymatic and non-enzymatic reactions.

Hydralazine can react with endogenous alpha-keto acids, such as pyruvic acid and α-ketoglutarate, to form hydrazone metabolites. drugbank.compharmgkb.org For instance, the reaction with pyruvic acid results in the formation of hydralazine pyruvic acid hydrazone. pharmgkb.orgnih.gov This particular metabolite is a major circulating metabolite of hydralazine. nih.gov Another hydrazone metabolite is formed through the reaction with α-ketoglutarate. drugbank.comnih.gov The formation of these hydrazones can be a reversible process. drugbank.com

The metabolic conversion of hydralazine can also lead to the formation of phthalazinone. drugbank.comnih.govresearchgate.net This can occur through the further metabolism of metabolites like phthalazine or α-ketoglutarate hydrazone, or hydralazine can be directly metabolized to phthalazinone. drugbank.com The formation of phthalazinone has been a subject of research interest. researchgate.net Another related metabolite is N-acetylhydrazinophthalazinone, which is formed via an oxidative intermediate. nih.govresearchgate.net

The various metabolites formed through these pathways are summarized in the table below.

| Precursor | Metabolite | Metabolic Pathway |

| Hydralazine | Hydralazine Pyruvic Acid Hydrazone | Reaction with Pyruvic Acid |

| Hydralazine | α-ketoglutarate hydrazone | Reaction with α-ketoglutarate |

| Hydralazine, Phthalazine, α-ketoglutarate hydrazone | Phthalazinone | Further metabolism or direct conversion |

| Oxidative Intermediate of Hydralazine | N-acetylhydrazinophthalazinone (NAc-HPZ) | Acetylation |

Advanced Analytical Methodologies for Hydralazine Hydrochloride Research

Chromatographic Techniques for Quantitative and Qualitative Analysis

Chromatographic methods are central to the analysis of hydralazine (B1673433) hydrochloride, providing powerful separation capabilities for complex mixtures. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the most prominently used techniques. rroij.com

High-Performance Liquid Chromatography (HPLC) with UV, Electrochemical, and Mass Spectrometry Detection

HPLC is a versatile and widely adopted method for the analysis of hydralazine hydrochloride. sphinxsai.com Its adaptability is enhanced by the use of various detectors, each offering unique advantages in terms of sensitivity and selectivity.

UV Detection: HPLC coupled with ultraviolet (UV) detection is a common approach for the quantification of hydralazine hydrochloride in pharmaceutical dosage forms. rroij.comsphinxsai.com The United States Pharmacopoeia (USP) includes an HPLC-UV method for its quantification. rroij.comresearchgate.net This method typically involves a C18 column and a mobile phase containing acetonitrile (B52724) and a buffer, with detection at a specific wavelength, such as 230 nm or 270 nm. rroij.comzenodo.orgsysrevpharm.org The linearity of these methods is often established over a specific concentration range, for instance, 0.5 to 4 µg/ml, with high accuracy. zenodo.org Some methods have reported a limit of detection (LOD) as low as 0.10 ppm and a limit of quantification (LOQ) of 0.3 ppm. sphinxsai.com To enhance specificity, derivatization of hydralazine with reagents like p-hydroxybenzaldehyde or 2-hydroxy-1-naphthaldehyde (B42665) can be employed before HPLC-UV analysis. rroij.comrroij.com

Electrochemical Detection: For increased sensitivity, particularly in biological samples, HPLC with electrochemical detection is utilized. rroij.comrroij.com This technique involves the derivatization of hydralazine, for example with salicylaldehyde, followed by extraction and analysis. rroij.comrroij.com The separation is typically achieved on a reverse-phase column with a mobile phase consisting of methanol (B129727) and a citric acid/sodium phosphate (B84403) buffer. rroij.comrroij.com

Mass Spectrometry (MS) Detection: Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) offers very high sensitivity and specificity, making it ideal for pharmacokinetic studies in biological matrices like plasma and brain tissue. researchgate.net This method often involves a derivatization step, such as with 2,4-pentanedione, followed by solid-phase extraction. researchgate.net The analysis is performed using multiple reaction monitoring (MRM) in positive electrospray ionization mode, which allows for precise quantification with detection limits in the low ng/mL range. researchgate.net

| Technique | Detector | Key Features | Typical Application | Reference |

|---|---|---|---|---|

| HPLC | UV | Wavelengths at 230 nm, 270 nm; LOD of 0.10 ppm. | Pharmaceutical dosage forms | rroij.comsphinxsai.comzenodo.orgsysrevpharm.org |

| HPLC | Electrochemical | Requires derivatization (e.g., with salicylaldehyde). | Analysis in plasma | rroij.comrroij.com |

| LC-MS/MS | Mass Spectrometer | High sensitivity (low ng/mL LOD); requires derivatization. | Pharmacokinetic studies | researchgate.net |

Gas Chromatography (GC) with Various Detectors (e.g., ECD, FID, NSD)

Gas chromatography offers an alternative to HPLC for the analysis of hydralazine, particularly for volatile derivatives of the compound. oup.com

Nitrogen-Selective Detector (NSD): GC with a nitrogen-selective detector (also known as a thermionic-specific detector) is a highly sensitive method for determining unchanged hydralazine in plasma. researchgate.netrroij.com This technique requires derivatization of hydralazine, for instance, with 2,4-pentanedione or formic acid, to form a more volatile compound. rroij.comoup.com The separation is typically performed on a packed column with a stationary phase like OV-17 or SP-1000. rroij.comrroij.com This method can achieve a linear relationship in the range of 9.5 - 240 ng/ml. rroij.com

Flame Ionization Detector (FID) and Electron Capture Detector (ECD): GC can also be coupled with flame ionization detectors (FID) or electron capture detectors (ECD). oup.com These methods also involve chemical derivatization of hydralazine to form substituted phthalazines. oup.com

| Detector | Derivatization Agent | Stationary Phase | Application | Reference |

|---|---|---|---|---|

| Nitrogen-Selective Detector (NSD) | 2,4-pentanedione or formic acid | OV-17 or SP-1000 | Plasma analysis | rroij.comrroij.comoup.com |

| Flame Ionization Detector (FID) | Sodium nitrite (B80452) or 2,4-pentanedione | Not specified | General analysis | oup.com |

| Electron Capture Detector (ECD) | Sodium nitrite or 2,4-pentanedione | Not specified | General analysis | oup.com |

Application in In Vitro and Preclinical Sample Analysis